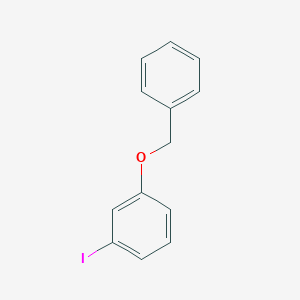

1-(Benzyloxy)-3-iodobenzene

Description

Properties

IUPAC Name |

1-iodo-3-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11IO/c14-12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMKHOPJXDQAHBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=CC=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20401035 | |

| Record name | 3-Iodobenzyloxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20401035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107623-21-2 | |

| Record name | 1-Iodo-3-(phenylmethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107623-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Iodobenzyloxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20401035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, 1-iodo-3-(phenylmethoxy) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Iodobenzyloxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 1-(benzyloxy)-3-iodobenzene from m-iodophenol

An In-Depth Technical Guide to the Synthesis of 1-(benzyloxy)-3-iodobenzene from m-Iodophenol

This guide provides a comprehensive overview and a field-proven protocol for the synthesis of 1-(benzyloxy)-3-iodobenzene, a valuable intermediate in pharmaceutical and materials science research. The synthesis is achieved through the O-benzylation of m-iodophenol, a classic application of the Williamson ether synthesis. This document delves into the mechanistic underpinnings, rationale for procedural choices, a detailed experimental workflow, and critical safety considerations.

Introduction and Strategic Overview

1-(Benzyloxy)-3-iodobenzene serves as a key building block in organic synthesis. The presence of the iodo-substituent allows for a wide array of subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the benzyl ether acts as a robust protecting group for the phenolic hydroxyl function. This protecting group can be readily removed under reductive conditions, revealing the phenol for further functionalization.

The chosen synthetic strategy is the Williamson ether synthesis, a reliable and versatile method for preparing ethers.[1] This reaction involves the deprotonation of an alcohol or phenol to form a nucleophilic alkoxide or phenoxide, which then displaces a halide from an organohalide in a bimolecular nucleophilic substitution (SN2) reaction.[2][3]

The Williamson Ether Synthesis: Mechanistic Rationale

The synthesis of 1-(benzyloxy)-3-iodobenzene from m-iodophenol and a benzylating agent proceeds via an SN2 mechanism.[2] The process can be dissected into two critical steps:

-

Deprotonation: The acidic proton of the phenolic hydroxyl group on m-iodophenol is abstracted by a base. This generates a potent nucleophile, the m-iodophenoxide ion. The choice of base is crucial; it must be strong enough to deprotonate the phenol (pKa ≈ 9-10) but not so strong as to promote unwanted side reactions.

-

Nucleophilic Attack: The newly formed m-iodophenoxide ion attacks the electrophilic benzylic carbon of the benzylating agent (e.g., benzyl bromide). This attack occurs from the backside relative to the leaving group (bromide), leading to an inversion of stereochemistry if the carbon were chiral (which it is not in this case).[3] This concerted, single-step process forms the desired C-O ether bond and displaces the bromide ion.[4]

For this synthesis to be efficient, the alkylating agent must be a good SN2 substrate. Benzyl bromide is an ideal choice because it is a primary halide, which minimizes the risk of the competing E2 elimination reaction that can plague reactions with secondary and tertiary halides.[2][5]

Experimental Design and Parameter Optimization

The success of this synthesis hinges on the judicious selection of reagents and conditions. Each component plays a specific role in maximizing yield and purity.

Choice of Base

For the deprotonation of phenols in a Williamson synthesis, moderately strong bases are preferred. While very strong bases like sodium hydride (NaH) are effective, they are often supplied in mineral oil and require anhydrous conditions and careful handling.[6] For aryl ether synthesis, alkali carbonates such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices.[6]

-

Potassium Carbonate (K₂CO₃): This is the base of choice for this protocol. It is an inexpensive, easy-to-handle solid that is sufficiently basic to deprotonate the phenol. Its limited solubility in organic solvents can be advantageous, as the reaction often occurs on the surface of the solid, leading to cleaner reactions with fewer side products.

Choice of Solvent

The solvent must be capable of dissolving the reactants to some extent and facilitating the SN2 mechanism. Polar aprotic solvents are ideal for this purpose as they can solvate the cation (e.g., K⁺) but do not strongly solvate the nucleophilic anion (the phenoxide), leaving it "naked" and highly reactive.[6]

-

N,N-Dimethylformamide (DMF): DMF is an excellent choice for this reaction. Its high dielectric constant helps to dissolve the ionic intermediates, and its aprotic nature accelerates the rate of the SN2 reaction. Acetonitrile is another suitable alternative.[4]

Choice of Benzylating Agent

The benzylating agent must contain a good leaving group attached to the benzylic carbon.

-

Benzyl Bromide: Benzyl bromide is highly effective due to the high polarizability of the C-Br bond and the stability of the bromide leaving group.[7] Benzyl chloride is a less expensive but also less reactive alternative. For enhanced reactivity, benzyl tosylate can also be used.[8]

Quantitative Data Summary

The following table outlines the recommended stoichiometry and key parameters for the synthesis.

| Reagent/Parameter | Molar Mass ( g/mol ) | Molarity/Density | Amount | Moles (mmol) | Molar Eq. |

| m-Iodophenol | 220.01 | - | 2.20 g | 10.0 | 1.0 |

| Benzyl Bromide | 171.03 | 1.44 g/mL | 1.32 mL | 11.0 | 1.1 |

| Potassium Carbonate | 138.21 | - | 2.76 g | 20.0 | 2.0 |

| DMF (Solvent) | - | - | 20 mL | - | - |

| Reaction Temp. | - | - | 80 °C | - | - |

| Reaction Time | - | - | 4-6 hours | - | - |

| Expected Yield | - | - | - | - | 75-90% |

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental procedure, from setup to final product isolation.

Caption: Experimental workflow for the synthesis of 1-(benzyloxy)-3-iodobenzene.

Detailed Experimental Protocol

Materials:

-

m-Iodophenol (2.20 g, 10.0 mmol)

-

Benzyl bromide (1.32 mL, 11.0 mmol)

-

Anhydrous potassium carbonate (2.76 g, 20.0 mmol), finely powdered

-

N,N-Dimethylformamide (DMF, 20 mL)

-

Ethyl acetate

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography (if needed)

-

Hexanes/Ethyl Acetate solvent system for chromatography

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add m-iodophenol (2.20 g), anhydrous potassium carbonate (2.76 g), and DMF (20 mL).

-

Reagent Addition: Stir the resulting suspension at room temperature. Slowly add benzyl bromide (1.32 mL) to the mixture dropwise over 5 minutes.

-

Reaction: Heat the reaction mixture to 80 °C using an oil bath and allow it to stir vigorously for 4-6 hours.[8]

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC), eluting with a 9:1 Hexanes:Ethyl Acetate mixture. The disappearance of the m-iodophenol spot and the appearance of a new, less polar product spot indicates reaction progression.

-

Workup - Quenching and Extraction: Once the reaction is complete, allow the flask to cool to room temperature. Pour the reaction mixture into a separatory funnel containing 100 mL of deionized water. The product may initially precipitate as an oil or solid.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).[8]

-

Combine the organic layers in the separatory funnel. Wash the combined organic phase sequentially with deionized water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and inorganic salts.[8]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product, often a pale yellow oil or solid, can be purified by either recrystallization from a suitable solvent (e.g., ethanol or hexanes) or by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.

Safety and Handling Precautions

It is imperative to conduct this procedure in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

-

m-Iodophenol: May cause skin and eye irritation.[9] Avoid inhalation of dust and contact with skin and eyes.

-

Benzyl Bromide: This compound is a potent lachrymator (causes tearing) and is corrosive.[10][11] It is harmful if swallowed, inhaled, or absorbed through the skin. Handle with extreme care in a fume hood. In case of contact, immediately flush the affected area with copious amounts of water.[12] Store away from light and moisture.[10]

-

N,N-Dimethylformamide (DMF): DMF is a potential teratogen and is readily absorbed through the skin. Always wear appropriate gloves when handling.

-

Potassium Carbonate: While not highly hazardous, the fine powder can be irritating to the respiratory tract. Avoid inhaling the dust.

Dispose of all chemical waste in accordance with institutional and local regulations.

References

- 1. gold-chemistry.org [gold-chemistry.org]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. byjus.com [byjus.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. jk-sci.com [jk-sci.com]

- 7. francis-press.com [francis-press.com]

- 8. benchchem.com [benchchem.com]

- 9. 3-Iodophenol - Wikipedia [en.wikipedia.org]

- 10. fishersci.com [fishersci.com]

- 11. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 12. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-Depth Technical Guide to 1-(Benzyloxy)-3-iodobenzene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Benzyloxy)-3-iodobenzene is a versatile aromatic building block of significant interest in organic synthesis, particularly in the realms of pharmaceutical and materials science research. Its structure, featuring a reactive carbon-iodine bond and a stable benzyloxy protecting group, makes it an ideal substrate for a variety of cross-coupling reactions. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its applications, with a focus on its utility in the construction of complex molecular architectures.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1-(benzyloxy)-3-iodobenzene is essential for its effective use in synthesis. Key properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₁₁IO | [1] |

| Molecular Weight | 310.13 g/mol | [1] |

| Appearance | White to light yellow powder or crystals | [2] |

| Melting Point | 47-53 °C | [3][4] |

| Boiling Point | 369.7 ± 17.0 °C (Predicted) | [3] |

| CAS Number | 107623-21-2 | [1][5] |

| Solubility | Soluble in common organic solvents such as DMF, ethyl acetate, and ethanol. | [4] |

Synthesis of 1-(Benzyloxy)-3-iodobenzene

The most common and efficient synthesis of 1-(benzyloxy)-3-iodobenzene involves the Williamson ether synthesis, starting from the readily available 3-iodophenol and benzyl chloride.[4]

Experimental Protocol: Synthesis of 1-(Benzyloxy)-3-iodobenzene

This protocol details a robust method for the preparation of 1-(benzyloxy)-3-iodobenzene.

Materials:

-

3-iodophenol

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Dimethylformamide (DMF)

-

Benzyl chloride

-

Ethyl acetate

-

Deionized water

-

Anhydrous magnesium sulfate

-

Ethanol

Procedure:

-

To a stirred suspension of sodium hydride (0.5 mol) in anhydrous DMF (300 ml) in a three-necked flask equipped with a dropping funnel and a condenser, add a solution of 3-iodophenol (0.454 mol) in DMF dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture to 70 ± 5 °C and stir for 30 minutes.

-

Cool the mixture to room temperature and add benzyl chloride (0.454 mol) dropwise.

-

Heat the reaction mixture to 100 ± 5 °C and maintain for 2 hours.

-

After cooling to room temperature, pour the reaction mixture into deionized water (1 L) and extract with ethyl acetate (3 x 200 ml).

-

Combine the organic extracts and wash with deionized water (2 x 150 ml), followed by brine (150 ml).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Recrystallize the resulting solid from ethanol to yield 1-(benzyloxy)-3-iodobenzene as white crystals.[4]

Causality Behind Experimental Choices:

-

Sodium Hydride: A strong base is required to deprotonate the phenolic hydroxyl group of 3-iodophenol, forming the more nucleophilic phenoxide.

-

Anhydrous DMF: A polar aprotic solvent is used to dissolve the reactants and facilitate the SN2 reaction without interfering with the strong base.

-

Heating: The reaction is heated to increase the rate of both the deprotonation and the subsequent etherification.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 1-(benzyloxy)-3-iodobenzene.

Chemical Reactivity and Applications in Synthesis

The presence of the carbon-iodine bond makes 1-(benzyloxy)-3-iodobenzene an excellent electrophile for palladium-catalyzed cross-coupling reactions. This reactivity is central to its utility in constructing complex organic molecules.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. 1-(Benzyloxy)-3-iodobenzene can be coupled with a variety of arylboronic acids to synthesize substituted biphenyl derivatives, which are common structural motifs in pharmaceuticals.

Representative Protocol: Suzuki-Miyaura Coupling

Materials:

-

1-(Benzyloxy)-3-iodobenzene

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene/Water mixture

Procedure:

-

In a Schlenk flask, combine 1-(benzyloxy)-3-iodobenzene (1 mmol), the arylboronic acid (1.2 mmol), potassium carbonate (2 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed mixture of toluene (5 mL) and water (1 mL).

-

Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, providing access to a wide range of substituted anilines. 1-(Benzyloxy)-3-iodobenzene can be coupled with various primary or secondary amines.

Representative Protocol: Buchwald-Hartwig Amination

Materials:

-

1-(Benzyloxy)-3-iodobenzene

-

Amine (e.g., aniline)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

Procedure:

-

In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.01 mmol), Xantphos (0.02 mmol), and sodium tert-butoxide (1.4 mmol).

-

Add 1-(benzyloxy)-3-iodobenzene (1 mmol) and the amine (1.2 mmol).

-

Add anhydrous, degassed toluene (5 mL).

-

Seal the tube and heat the mixture at 100 °C for 16-24 hours.

-

Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Concentrate the filtrate and purify the residue by column chromatography on silica gel.

Reaction Mechanism Overview

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Materials Science

The benzyloxy moiety is a common pharmacophore found in a range of bioactive molecules. Its presence can influence binding to biological targets and improve pharmacokinetic properties. The ability to introduce this group through precursors like 1-(benzyloxy)-3-iodobenzene is therefore highly valuable in medicinal chemistry. For instance, derivatives of 1-(benzyloxy)-3-iodobenzene can serve as key intermediates in the synthesis of kinase inhibitors, which are a major class of anti-cancer drugs.

In materials science, the biphenyl and substituted aniline structures synthesized from 1-(benzyloxy)-3-iodobenzene are important components of organic light-emitting diodes (OLEDs), liquid crystals, and other advanced materials. The precise control over the final molecular structure afforded by cross-coupling reactions allows for the fine-tuning of the material's electronic and photophysical properties.

Safety and Handling

1-(Benzyloxy)-3-iodobenzene should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. It is listed as a skin and eye irritant.[6] For detailed safety information, consult the Safety Data Sheet (SDS).[6][7]

Conclusion

1-(Benzyloxy)-3-iodobenzene is a valuable and versatile building block in modern organic synthesis. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, its reactivity in palladium-catalyzed cross-coupling reactions make it an indispensable tool for researchers in drug discovery and materials science. The ability to readily construct complex biaryl and arylamine structures from this precursor opens up a vast chemical space for the development of novel functional molecules.

References

-

Wychem. 1-(Benzyloxy)-3-iodobenzene. [Link]

-

CP Lab Safety. 1-Benzyloxy-3-iodobenzene, min 97%, 1 gram. [Link]

-

PubChem. 1-(Benzyloxy)-3-(tert-butyl)-5-iodobenzene. [Link]

-

PrepChem.com. (1) Synthesis of 3-Benzyloxyiodobenzene. [Link]

-

PubChem. 1-(Benzyloxy)-4-iodobenzene. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 6. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(benzyloxy)-3-iodobenzene

Abstract: This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the synthetic building block, 1-(benzyloxy)-3-iodobenzene. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond a simple presentation of data. It delves into the causality behind experimental choices, the principles of spectral interpretation for this specific molecule, and the synergistic power of combining analytical techniques to ensure structural confirmation and purity. All protocols and interpretations are presented as a self-validating system to uphold the highest standards of scientific integrity.

Core Structural Analysis and Analytical Strategy

1-(benzyloxy)-3-iodobenzene (Molecular Formula: C₁₃H₁₁IO, Molecular Weight: 310.13 g/mol ) is a key intermediate in organic synthesis, often utilized in cross-coupling reactions where the iodo-substituent provides a reactive handle. Accurate and unambiguous characterization is paramount. Our analytical approach combines ¹H and ¹³C NMR for detailed structural mapping with Electron Ionization Mass Spectrometry (EI-MS) for molecular weight confirmation and fragmentation analysis.

To facilitate a clear discussion, the following atom numbering scheme will be used throughout this guide.

Caption: Numbering scheme for 1-(benzyloxy)-3-iodobenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the primary framework for structural elucidation by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei.

The Causality Behind Methodological Choices

Expertise & Experience: The selection of an appropriate deuterated solvent is the first critical decision in NMR analysis. Deuterated chloroform (CDCl₃) is the preferred solvent for 1-(benzyloxy)-3-iodobenzene. This choice is based on several factors:

-

Solubility: The compound's moderate polarity ensures excellent solubility in CDCl₃.[1][2]

-

Inertness: CDCl₃ is chemically inert and will not react with the analyte.

-

Spectral Window: Its residual proton signal appears at ~7.26 ppm, a region that may overlap with aromatic signals, but is easily identifiable.[2][3] The carbon signal at ~77 ppm does not typically interfere with analyte signals.[4]

-

Low Viscosity: Low solvent viscosity leads to sharper NMR signals and better resolution.[1]

A standard high-field NMR spectrometer (e.g., 400 MHz for ¹H) is chosen to ensure adequate signal dispersion, which is crucial for resolving the complex splitting patterns in the aromatic region.

Standard Experimental Protocol for ¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 10-20 mg of 1-(benzyloxy)-3-iodobenzene in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Acquire spectra on a 400 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Angle: 30-45 degrees.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 8-16, depending on concentration.

-

-

¹³C NMR Acquisition:

-

Technique: Proton-decoupled (¹³C{¹H}).

-

Pulse Angle: 45 degrees.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128-1024, as ¹³C has a low natural abundance.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

¹H NMR Spectral Interpretation (400 MHz, CDCl₃)

The ¹H NMR spectrum is predicted to show distinct signals for the benzyloxy and iodophenyl moieties.

| Assigned Proton | Predicted Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |

| H9, H10, H11, H12, H13 | 7.50 – 7.30 | Multiplet (m) | 5H | These protons on the unsubstituted benzyl ring appear as a complex multiplet in their typical aromatic region. |

| H2 | ~7.35 | Triplet (t) | 1H | This proton is adjacent to the iodine and shows a small coupling. Often appears as a singlet-like triplet or a sharp singlet. |

| H6 | ~7.20 | Doublet of Doublets (dd) | 1H | Coupled to H5 and H2. Shifted downfield due to the ortho-relationship with the electron-donating ether group. |

| H5 | ~7.10 | Triplet (t) | 1H | Appears as a triplet due to coupling with its two ortho neighbors, H4 and H6. |

| H4 | ~6.90 | Doublet of Doublets (dd) | 1H | Coupled to H5. Shifted upfield due to being ortho to the electron-donating ether group. |

| H7 (CH₂) | ~5.05 | Singlet (s) | 2H | The benzylic methylene protons are adjacent to an oxygen atom, causing a significant downfield shift. They appear as a singlet as there are no adjacent protons. |

¹³C NMR Spectral Interpretation (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments.

| Assigned Carbon | Predicted Shift (δ, ppm) | Rationale for Assignment |

| C1 | ~158 | Aromatic carbon attached to the electronegative oxygen atom (ipso-carbon of the ether), significantly deshielded. |

| C8 | ~136 | Quaternary ipso-carbon of the benzyl ring. |

| C10, C12 | ~129 | Ortho/para carbons of the benzyl ring. |

| C11 | ~128 | Meta carbons of the benzyl ring. |

| C9, C13 | ~127 | Para carbon of the benzyl ring. |

| C5 | ~131 | Aromatic C-H carbon on the iodinated ring. |

| C2 | ~130 | Aromatic C-H carbon on the iodinated ring. |

| C6 | ~123 | Aromatic C-H carbon on the iodinated ring. |

| C4 | ~115 | Aromatic C-H carbon ortho to the benzyloxy group, shielded by its electron-donating effect. |

| C7 | ~70 | Benzylic methylene carbon (CH₂), shifted downfield by the adjacent oxygen. |

| C3 | ~94 | Aromatic carbon directly bonded to iodine. The "heavy atom effect" of iodine causes a significant upfield shift for the ipso-carbon. |

Mass Spectrometry (MS) Analysis

MS provides crucial information about the molecular weight and the connectivity of atoms through analysis of fragmentation patterns.

The Rationale for Electron Ionization (EI) Mass Spectrometry

Trustworthiness: Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy into the analyte molecule.[5][6][7] While this often leads to the absence of a molecular ion peak for fragile molecules, it is highly effective for robust aromatic compounds like 1-(benzyloxy)-3-iodobenzene. The key advantages are:

-

Reproducibility: EI spectra are highly reproducible and can be compared against spectral libraries.[6]

-

Structural Information: The high energy (typically 70 eV) induces extensive and predictable fragmentation, providing a detailed "fingerprint" of the molecule's structure.[7][8] This fragmentation is essential for confirming the presence of both the benzyl and iodophenyl substructures.

Standard Experimental Protocol for EI-MS

-

Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument, often via a Gas Chromatography (GC-MS) system or a direct insertion probe.

-

Ionization: The sample is vaporized and enters the ion source, where it is bombarded by a beam of 70 eV electrons.

-

Ion Acceleration: The resulting positive ions are accelerated by an electric field into the mass analyzer.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: Ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Mass Spectrum Interpretation and Fragmentation Analysis

The EI mass spectrum provides a roadmap of how the molecule breaks apart, which serves as a self-validating check on the structure proposed by NMR.

Caption: Key predicted fragmentation pathways in EI-MS.

Data Presentation: Predicted Mass Spectrum Peaks

| m/z | Predicted Ion | Identity | Significance |

| 310 | [C₁₃H₁₁IO]⁺˙ | Molecular Ion (M⁺˙) | Confirms the molecular weight of the compound. |

| 219 | [IC₆H₄O]⁺ | Iodophenoxy cation | Loss of the benzyl radical (•CH₂C₆H₅) from the molecular ion. |

| 91 | [C₇H₇]⁺ | Tropylium Ion | Predicted Base Peak. Formed by cleavage of the C-O ether bond. This is a very stable and characteristic fragment for benzyl ethers. |

| 77 | [C₆H₅]⁺ | Phenyl cation | Loss of a methylene group (CH₂) from the m/z 91 fragment, or a more complex rearrangement from m/z 219.[9] |

| 65 | [C₅H₅]⁺ | Cyclopentadienyl cation | Loss of acetylene (C₂H₂) from the m/z 91 fragment. |

Integrated Analytical Workflow

The confirmation of 1-(benzyloxy)-3-iodobenzene is not reliant on a single piece of data but on the convergence of all analytical results. The workflow below illustrates this integrated, self-validating approach.

Caption: Integrated workflow for structural verification.

Conclusion

The structural identity of 1-(benzyloxy)-3-iodobenzene is unequivocally confirmed through the synergistic application of NMR spectroscopy and mass spectrometry. ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework, confirming the specific meta-substitution pattern and the presence of the benzyloxy group. Electron Ionization Mass Spectrometry validates the molecular weight (310 g/mol ) and reveals characteristic fragmentation patterns, notably the formation of the tropylium ion (m/z 91) as the base peak, which is definitive for a benzyl ether moiety. This integrated analytical package constitutes a robust, self-validating system essential for ensuring material quality in research and development.

References

-

Avance Beginners Guide - Solvent Selection. Bruker. [Link]

-

Shimadzu Corporation. Please explain the principles, advantages, and disadvantages of EI. [Link]

-

LibreTexts Chemistry. 3.1: Electron Ionization. [Link]

-

Emory University, Department of Chemistry. Mass Spectrometry Ionization Methods. [Link]

-

How to select NMR solvent. [Link]

-

LCGC International. Understanding Electron Ionization Processes for GC–MS. [Link]

-

ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

-

ACS Publications Supporting Information. NMR Chemical Shifts of Trace Impurities. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental). [Link]

-

PubChem. 1-(Benzyloxy)-4-iodobenzene. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

Copies of 1H, 13C, 19F NMR spectra. [Link]

-

Doc Brown's Advanced Organic Chemistry. Mass spectrum of benzene. [Link]

-

ResearchGate. Benchmark measurement of iodobenzene ion fragmentation rates. [Link]

-

CORE. Mass spectrometry of alkylbenzenes and related compounds. [Link]

-

NIST WebBook. Benzene, iodo-. [Link]

Sources

- 1. Avance Beginners Guide - Solvent Selection [2210pc.chem.uic.edu]

- 2. merckmillipore.com [merckmillipore.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. rsc.org [rsc.org]

- 5. Please explain the principles, advantages, and disadvantages of EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. image diagram mass spectrum of benzene fragmentation pattern of ions for analysis and identification of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]

Solubility and stability of 1-(benzyloxy)-3-iodobenzene under various conditions

An In-depth Technical Guide to the Solubility and Stability of 1-(benzyloxy)-3-iodobenzene

Introduction

1-(Benzyloxy)-3-iodobenzene (CAS No. 107623-21-2) is a versatile synthetic intermediate frequently employed in medicinal chemistry and materials science.[1] Its utility primarily stems from the orthogonal reactivity of its two key functional moieties: the benzyl ether and the aryl iodide. The aryl iodide group serves as a classical handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the construction of complex carbon-carbon and carbon-heteroatom bonds. Concurrently, the benzyl ether acts as a robust protecting group for the phenolic hydroxyl, which can be selectively removed under specific reductive conditions.[2][3]

The successful application of 1-(benzyloxy)-3-iodobenzene in multi-step synthetic campaigns is critically dependent on a thorough understanding of its physicochemical properties. Solubility dictates the choice of reaction media and purification solvents, while stability determines compatible reaction conditions, storage requirements, and potential degradation pathways. This guide provides a comprehensive analysis of these characteristics, grounded in the fundamental principles of organic chemistry and supported by actionable experimental protocols for validation.

Physicochemical Profile

A foundational understanding of a compound's intrinsic properties is paramount before its application. The key physicochemical characteristics of 1-(benzyloxy)-3-iodobenzene are summarized below.

| Property | Value | Source(s) |

| CAS Number | 107623-21-2 | [4] |

| Molecular Formula | C₁₃H₁₁IO | [5] |

| Molecular Weight | 310.13 g/mol | [5][6] |

| Appearance | White to light yellow crystalline powder | [7] |

| Melting Point | 47-56 °C | [6][8] |

| LogP (Predicted) | ~4.5 - 5.7 | [9][10] |

The molecule's structure, featuring two aromatic rings and a single polar ether linkage, results in a significant nonpolar character, as indicated by the high predicted LogP value. This suggests excellent solubility in common organic solvents but very limited solubility in aqueous media.

Solubility Assessment

The selection of an appropriate solvent system is critical for achieving homogeneous reaction conditions, efficient extractions, and effective chromatographic purification.

Predicted Solubility Profile

Based on the principle of "like dissolves like," the solubility of 1-(benzyloxy)-3-iodobenzene can be predicted across a range of common laboratory solvents. Its large, hydrophobic structure dictates its behavior.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Toluene, Hexanes, Diethyl Ether | High | The nonpolar nature of the solvent effectively solvates the aromatic rings of the compound. |

| Polar Aprotic | Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate | High to Very High | These solvents possess sufficient nonpolar character to dissolve the molecule, while their polarity can interact favorably with the ether oxygen. |

| Polar Protic | Ethanol, Methanol | Moderate to Low | The polarity and hydrogen-bonding network of these solvents are less compatible with the largely nonpolar solute. Solubility decreases with increasing solvent polarity. |

| Aqueous | Water | Very Low / Insoluble | The high polarity and strong hydrogen-bonding network of water cannot effectively solvate the large, nonpolar molecule, making it hydrophobic.[11] |

Experimental Protocol for Solubility Determination

To move from prediction to quantification, a standardized equilibrium solubility assay is recommended. This protocol provides a reliable method for determining solubility in a chosen solvent, using High-Performance Liquid Chromatography (HPLC) for quantification.

Objective: To accurately determine the solubility of 1-(benzyloxy)-3-iodobenzene in a given solvent at a specified temperature (e.g., 25 °C).

Methodology:

-

Preparation: Add an excess amount of solid 1-(benzyloxy)-3-iodobenzene to a known volume of the selected solvent in a glass vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vial and agitate the suspension at a constant temperature (e.g., 25 °C) using a shaker or stirring plate for a period sufficient to reach equilibrium (typically 24-48 hours).

-

Sample Collection & Preparation:

-

Allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter (e.g., PTFE for organic solvents) into a clean vial to remove all undissolved solids.

-

-

Quantification:

-

Prepare a stock solution of 1-(benzyloxy)-3-iodobenzene of known concentration in a suitable solvent (e.g., acetonitrile).

-

Generate a multi-point calibration curve (typically 5-6 points) by preparing serial dilutions of the stock solution.

-

Dilute the filtered, saturated sample with the same solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the calibration standards and the diluted sample by a validated HPLC-UV method.

-

-

Calculation: Determine the concentration of the diluted sample from the calibration curve. Back-calculate the concentration in the original saturated solution, accounting for the dilution factor. The result is the solubility, typically expressed in mg/mL or µg/mL.

Caption: Workflow for experimental solubility determination.

Stability Profile

The stability of 1-(benzyloxy)-3-iodobenzene is governed by the individual stabilities of the benzyl ether and aryl iodide functionalities. These moieties exhibit distinct susceptibilities to degradation under various chemical, thermal, and photolytic conditions.

Chemical Stability

-

Susceptibility of the Benzyl Ether Moiety: Benzyl ethers are well-regarded for their stability under a wide range of conditions, including strongly basic and moderately acidic media.[2] However, their defining characteristic is a pronounced lability towards catalytic hydrogenolysis.[12] The C-O bond is readily cleaved in the presence of a palladium or platinum catalyst and a hydrogen source (e.g., H₂ gas, transfer hydrogenation reagents).[13]

-

Implication: Use of 1-(benzyloxy)-3-iodobenzene is incompatible with reaction steps involving catalytic hydrogenation (e.g., reduction of a nitro group or an alkene) unless the explicit goal is deprotection.

-

-

Susceptibility of the Aryl Iodide Moiety: The carbon-iodine bond is the weakest of the carbon-halogen bonds, making it the most reactive. While this reactivity is advantageous for cross-coupling, it can also be a liability. Aryl iodides can undergo homolytic cleavage of the C-I bond when subjected to heat or UV light, initiating radical chain reactions that lead to deiodination.[14] Electron-rich aromatic systems can be particularly sensitive to light.[14]

-

Implication: Reactions performed at high temperatures or under direct light should be approached with caution. Storage in amber vials and under an inert atmosphere is recommended to minimize degradation.

-

Photostability Assessment

Given the known sensitivity of aryl iodides to light, a formal photostability study is essential for defining handling and storage protocols, especially if the compound is to be used in a regulated environment.[15] The International Council for Harmonisation (ICH) Q1B guideline provides a standardized methodology.[16]

Objective: To evaluate the impact of light exposure on the purity and integrity of 1-(benzyloxy)-3-iodobenzene.

Methodology (ICH Q1B Guideline Summary):

-

Sample Preparation: Prepare samples of the solid material and, if relevant, a solution in an inert solvent. Prepare "dark" control samples by wrapping identical samples in aluminum foil.

-

Light Exposure:

-

Place the samples in a calibrated photostability chamber.

-

Expose the samples to a light source that provides a standardized output of both cool white fluorescent light (visible spectrum) and near-ultraviolet (UV) light.

-

The total illumination should be not less than 1.2 million lux hours, and the integrated near-UV energy should be not less than 200 watt hours per square meter.

-

-

Analysis:

-

Compare the chromatograms. Assess for any decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

-

Calculate the mass balance to ensure all major components are accounted for.

Caption: Workflow for ICH Q1B photostability testing.

Thermal Stability

Elevated temperatures can promote decomposition, particularly via cleavage of the weak C-I bond.[14] Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques to quantitatively assess thermal stability.

-

TGA: Measures the change in mass of a sample as a function of temperature. A sharp decrease in mass indicates decomposition. The onset temperature of this mass loss is a key indicator of thermal stability.

-

DSC: Measures the heat flow into or out of a sample as it is heated. It can detect melting, crystallization, and decomposition events (which are typically exothermic).

Expected Behavior: For 1-(benzyloxy)-3-iodobenzene, one would expect to see a sharp endotherm on the DSC thermogram corresponding to its melting point (47-56 °C), followed by an exothermic decomposition at a significantly higher temperature. The TGA would show a stable mass until the onset of decomposition. Research on related hypervalent iodine compounds shows decomposition onsets ranging from 74 °C to over 200 °C, depending on the molecular structure.[17]

Potential Degradation Pathways

Based on the chemical principles outlined above, two primary degradation pathways can be anticipated for 1-(benzyloxy)-3-iodobenzene.

Caption: Primary degradation pathways of 1-(benzyloxy)-3-iodobenzene.

-

Reductive Cleavage (Hydrogenolysis): Under conditions of catalytic hydrogenation, the benzyl ether bond is cleaved to yield 3-iodophenol and toluene. This is a highly specific and common transformation used for deprotection.[12]

-

Deiodination: Exposure to heat or UV light can cause homolytic cleavage of the C-I bond, leading to the formation of an aryl radical. This radical can then abstract a hydrogen atom from the solvent or other molecules to yield benzyl phenyl ether .[14]

Summary and Recommendations

The utility of 1-(benzyloxy)-3-iodobenzene as a synthetic building block is directly tied to its solubility and stability characteristics.

| Condition | Stability Assessment | Recommended Action |

| Acidic/Basic Media | Stable | Suitable for use in a wide range of pH conditions, avoiding only harsh, forcing conditions that could cleave the ether.[2] |

| Reductive (Catalytic) | Unstable | Avoid catalytic hydrogenation unless deprotection of the benzyl ether is the desired outcome.[12][13] |

| Thermal | Moderately Stable | Avoid prolonged exposure to high temperatures to prevent potential deiodination. Use the lowest effective temperature for reactions.[14] |

| Photolytic | Potentially Unstable | Protect from light during reactions and storage. Use amber glassware or cover reaction vessels with foil.[15][16] |

Storage and Handling: For long-term viability, 1-(benzyloxy)-3-iodobenzene should be stored in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon) to mitigate both photo- and oxidative degradation.

References

- 1. 1-(Benzyloxy)-3-iodobenzene | Call Wychem 01440 820338 [wychem.com]

- 2. benchchem.com [benchchem.com]

- 3. Benzyl ethers make excellent protecting groups according to the g... | Study Prep in Pearson+ [pearson.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. 1-Benzyloxy-3-iodobenzene, 99% | Fisher Scientific [fishersci.ca]

- 6. 1-BENZYLOXY-3-IODOBENZENE | 107623-21-2 [chemicalbook.com]

- 7. 1-Benzyloxy-3-iodobenzene | CymitQuimica [cymitquimica.com]

- 8. prepchem.com [prepchem.com]

- 9. 1-(Benzyloxy)-3-(tert-butyl)-5-iodobenzene | C17H19IO | CID 177686453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1-(Benzyloxy)-4-iodobenzene | C13H11IO | CID 519671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Iodobenzene | C6H5I | CID 11575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Benzyl Ethers [organic-chemistry.org]

- 13. Hydrogenolysis of Benzyl Ether | Ambeed [ambeed.com]

- 14. reddit.com [reddit.com]

- 15. fishersci.com [fishersci.com]

- 16. ema.europa.eu [ema.europa.eu]

- 17. Structure and thermal stability of phosphorus-iodonium ylids - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of 1-(Benzyloxy)-3-iodobenzene

An In-Depth Technical Guide to the Reactivity of the Carbon-Iodine Bond in 1-(Benzyloxy)-3-iodobenzene

This guide offers a comprehensive exploration of the synthesis and reactivity of 1-(benzyloxy)-3-iodobenzene, a key building block in modern organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the fundamental principles governing the carbon-iodine bond's reactivity and provides field-proven insights into its application in pivotal cross-coupling reactions.

1-(Benzyloxy)-3-iodobenzene serves as a versatile intermediate for introducing the 3-benzyloxyphenyl moiety into complex molecular architectures. Its utility stems from the unique characteristics of the aryl carbon-iodine (C-I) bond. Compared to other aryl halides, the C-I bond is the longest and weakest, rendering it the most reactive substrate for a wide array of transition-metal-catalyzed transformations.[1] This high reactivity allows for milder reaction conditions and broader functional group tolerance, making it an excellent starting material for synthetic campaigns.

The molecule's electronic structure, featuring an electron-donating benzyloxy group at the meta position, influences the reactivity at the C-I bond. This substitution pattern makes it a valuable component in the synthesis of electron-rich biaryl systems and other complex organic molecules prevalent in pharmaceuticals and material science.[2] This guide will cover its synthesis and its performance in cornerstone reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, as well as Ullmann-type condensations.

Synthesis of 1-(Benzyloxy)-3-iodobenzene

The most direct and common synthesis of this compound is via a Williamson ether synthesis, starting from commercially available 3-iodophenol and benzyl chloride. This method is robust, high-yielding, and easily scalable.

Experimental Protocol: Synthesis via Williamson Etherification[3]

-

Preparation : To a suspension of 60% sodium hydride (20 g, 0.5 mol) in anhydrous dimethylformamide (DMF, 300 ml) in a flask equipped with a dropping funnel and magnetic stirrer, add a solution of 3-iodophenol (100 g, 0.454 mol) in DMF dropwise.

-

Formation of Alkoxide : Stir the mixture for 30 minutes at 70°C to ensure complete formation of the sodium phenoxide intermediate.

-

Addition of Benzyl Chloride : Add benzyl chloride (57.4 g, 0.454 mol) dropwise to the reaction mixture.

-

Reaction : Heat the reaction to 100°C and maintain for 2 hours, monitoring by TLC for the disappearance of starting material.

-

Workup : After cooling to room temperature, pour the reaction mixture into water (1 L) and extract with ethyl acetate (3 x 300 ml).

-

Purification : Wash the combined organic extracts with water, dry over anhydrous MgSO₄, and evaporate the solvent under reduced pressure.

-

Recrystallization : Recrystallize the resulting solid from ethanol to yield 1-(benzyloxy)-3-iodobenzene as white crystals. (Typical Yield: ~119.7 g; Melting Point: 51-53°C).[3]

Caption: Workflow for the synthesis of 1-(benzyloxy)-3-iodobenzene.

Core Reactivity: The Carbon-Iodine Bond in Cross-Coupling

The efficacy of 1-(benzyloxy)-3-iodobenzene in cross-coupling reactions is anchored in the inherent reactivity of the C-I bond. The central mechanistic event in palladium-catalyzed reactions is the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[4][5] The rate of this step is inversely proportional to the strength of the carbon-halogen bond, following the trend C-I > C-Br > C-Cl.[6][7] This makes aryl iodides the most reactive substrates, often enabling reactions to proceed at lower temperatures and with lower catalyst loadings.

The general catalytic cycle for palladium-catalyzed cross-coupling reactions is a well-established paradigm involving three key steps:

-

Oxidative Addition : The Pd(0) catalyst inserts into the C-I bond, forming a Pd(II) intermediate.[4][8] This is typically the rate-determining step.

-

Transmetalation : The organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the halide.[9]

-

Reductive Elimination : The two coupled organic fragments are expelled from the palladium center, forming the new C-C or C-heteroatom bond and regenerating the active Pd(0) catalyst.[4]

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for forming biaryl structures by coupling an aryl halide with an organoboron reagent.[10] Due to its high reactivity, 1-(benzyloxy)-3-iodobenzene is an ideal substrate for these transformations.

Mechanism: The reaction follows the general palladium catalytic cycle. A base is required to activate the organoboron species, facilitating the transmetalation step.

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Setup : In an oven-dried Schlenk flask under an argon atmosphere, combine 1-(benzyloxy)-3-iodobenzene (1 mmol), the desired arylboronic acid (1.2 mmol), palladium(II) acetate (Pd(OAc)₂, 2 mol%), and a suitable phosphine ligand like SPhos or XPhos (4 mol%).

-

Reagents : Add a base, such as potassium carbonate (K₂CO₃, 2 mmol), and a solvent system like toluene/water (4:1, 5 mL).

-

Reaction : Heat the mixture to 80-100°C and stir for 4-12 hours until TLC or GC-MS indicates completion.

-

Workup : Cool the reaction, dilute with ethyl acetate, and wash with water and brine.

-

Purification : Dry the organic layer over Na₂SO₄, concentrate, and purify the residue by flash column chromatography.

| Parameter | Typical Conditions for Suzuki Coupling[11] |

| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf) |

| Ligand | SPhos, XPhos, PPh₃, dppf |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Toluene, Dioxane, DMF (often with water) |

| Temperature | 80 - 110 °C |

| Yield | Generally >85% |

Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira coupling is the premier method for linking aryl halides with terminal alkynes, creating arylalkyne structures.[7] The reaction is typically co-catalyzed by palladium and a copper(I) salt, such as CuI.[12]

Mechanism: The palladium cycle is similar to the Suzuki coupling. The copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the Pd(II) complex.[7]

Caption: Catalytic cycles for the copper-co-catalyzed Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling [13]

-

Setup : To a Schlenk flask under argon, add 1-(benzyloxy)-3-iodobenzene (1 mmol), PdCl₂(PPh₃)₂ (2 mol%), and copper(I) iodide (CuI, 4 mol%).

-

Reagents : Add a solvent such as THF or DMF (5 mL) followed by a base, typically an amine like triethylamine (Et₃N, 2.5 mmol). Finally, add the terminal alkyne (1.2 mmol).

-

Reaction : Stir the mixture at room temperature to 50°C for 2-8 hours.

-

Workup : Dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove catalyst residues. Wash the filtrate with saturated NH₄Cl solution and brine.

-

Purification : Dry the organic layer, concentrate, and purify by column chromatography.

| Parameter | Typical Conditions for Sonogashira Coupling[12][13] |

| Pd Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ |

| Cu Co-catalyst | CuI |

| Base | Et₃N, i-Pr₂NH |

| Solvent | THF, DMF, Toluene |

| Temperature | Room Temperature - 60 °C |

| Yield | Typically >90% |

Buchwald-Hartwig Amination: C-N Bond Formation

This reaction is a cornerstone of modern synthesis for creating carbon-nitrogen bonds by coupling aryl halides with amines.[5] It has largely replaced harsher classical methods like the Goldberg reaction.[5] The choice of a bulky, electron-rich phosphine ligand is critical for achieving high efficiency.

Mechanism: The mechanism follows the standard Pd(0)/Pd(II) cycle. After oxidative addition, the amine coordinates to the palladium center, and a base facilitates deprotonation to form a palladium-amido complex. Reductive elimination then furnishes the aryl amine product.[5][14]

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

-

Setup : In a glovebox or under an argon atmosphere, charge a vial with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a bulky phosphine ligand (e.g., BINAP or Xantphos, 2-4 mol%), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu, 1.4 mmol).

-

Reagents : Add 1-(benzyloxy)-3-iodobenzene (1 mmol) and the desired amine (1.2 mmol), followed by an anhydrous solvent like toluene or dioxane (4 mL).

-

Reaction : Seal the vial and heat to 80-110°C for 6-24 hours.

-

Workup : After cooling, dilute with ether, filter through celite, and concentrate the filtrate.

-

Purification : Purify the crude product by column chromatography.

| Parameter | Typical Conditions for Buchwald-Hartwig Amination[15][16] |

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | BINAP, Xantphos, RuPhos, JohnPhos |

| Base | NaOtBu, K₃PO₄, LiHMDS |

| Solvent | Toluene, Dioxane |

| Temperature | 80 - 110 °C |

| Yield | 75-95% |

Other Synthetic Transformations

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for forming C-O, C-S, and C-N bonds.[17][18] While often requiring higher temperatures and stoichiometric copper compared to modern palladium-catalyzed methods, it remains a valuable tool, particularly for O-arylation.[17][19]

Protocol Insight: A typical Ullmann ether synthesis would involve heating 1-(benzyloxy)-3-iodobenzene with a phenol in the presence of a copper catalyst (e.g., CuI, Cu₂O) and a base like K₂CO₃ in a high-boiling polar solvent such as DMF or NMP at temperatures often exceeding 150°C.

Nucleophilic Aromatic Substitution (SNAr)

The direct substitution of iodine by a nucleophile via the SNAr mechanism is generally unfavorable for 1-(benzyloxy)-3-iodobenzene.[20] The SNAr reaction proceeds through a resonance-stabilized carbanion intermediate (a Meisenheimer complex), and its rate is dramatically enhanced by the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group.[21][22] The meta-benzyloxy group is electron-donating, which destabilizes the negative charge required for this pathway, making the substrate unreactive toward SNAr under standard conditions.[21][22] Alternative pathways under very harsh conditions, such as an elimination-addition (benzyne) mechanism, are possible but often lead to mixtures of products and are not synthetically reliable for this substrate.[23]

Conclusion

1-(benzyloxy)-3-iodobenzene is a highly reactive and versatile building block in organic chemistry. The lability of its carbon-iodine bond makes it an exceptional substrate for a host of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. These reactions proceed under relatively mild conditions to deliver complex, high-value products in excellent yields. While less suited for classical SNAr reactions due to its electronic properties, its reliability in modern cross-coupling chemistry cements its status as a critical tool for professionals in drug discovery and materials science.

References

-

A general copper catalytic system for cross-coupling of aryl iodides with chlorosilanes under reductive conditions . Chemical Science (RSC Publishing). Available at: [Link]

-

Ni-Catalyzed Reductive Coupling of Electron-Rich Aryl Iodides with Tertiary Alkyl Halides . Journal of the American Chemical Society. Available at: [Link]

-

Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions . ResearchGate. Available at: [Link]

-

Mechanistic studies on palladium-catalyzed coupling reactions . IDEALS | University of Illinois at Urbana-Champaign. Available at: [Link]

-

Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future . National Institutes of Health (NIH). Available at: [Link]

-

Electron-Catalyzed Cross-Coupling of Arylboron Compounds with Aryl Iodides . PubMed. Available at: [Link]

-

Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts . Journal of the American Chemical Society. Available at: [Link]

-

Mechanism of the cross-coupling of alkynyl stannanes with aryl iodides catalyzed by η2-(dimethyl fumarate)palladium(0) complexes with iminophosphine ligands . Semantic Scholar. Available at: [Link]

-

Preparation of Aryl Iodides, Part 1: Electrophilic Iodination . YouTube. Available at: [Link]

-

Palladium-Catalyzed Carboiodination of Alkenes: Carbon−Carbon Bond Formation with Retention of Reactive Functionality . Journal of the American Chemical Society. Available at: [Link]

-

Heterolytic carbon–iodine bond cleavage by a palladium(I) metalloradical . RSC Publishing. Available at: [Link]

-

(1) Synthesis of 3-Benzyloxyiodobenzene . PrepChem.com. Available at: [Link]

-

aryl iodide cross-coupling . ResearchGate. Available at: [Link]

-

1-(Benzyloxy)-4-iodobenzene . PubChem. Available at: [Link]

-

Direct Carbon-Carbon Bond Forming Reactions with Hypervalent Iodine Reagents . American Chemical Society. Available at: [Link]

-

Ullmann condensation . Wikipedia. Available at: [Link]

-

Buchwald–Hartwig amination . Wikipedia. Available at: [Link]

-

Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling . Journal of the American Chemical Society. Available at: [Link]

-

Buchwald-Hartwig Amination . Chemistry LibreTexts. Available at: [Link]

-

NUCLEOPHILIC AROMATIC SUBSTITUTION . NCRD's Sterling Institute of Pharmacy. Available at: [Link]

-

Sonogashira coupling . Wikipedia. Available at: [Link]

-

Nucleophilic aromatic substitution . Wikipedia. Available at: [Link]

-

Reaction of aryl iodides with (PCP)Pd(II)-alkyl and aryl complexes: Mechanistic aspects of carbon-carbon bond formation . The Weizmann Institute of Science. Available at: [Link]

-

1-(Benzyloxy)-3-iodobenzene . Wychem. Available at: [Link]

-

Nucleophilic Aromatic Substitution (NAS) . YouTube. Available at: [Link]

-

Nucleophilic Aromatic Substitution . Chemistry Steps. Available at: [Link]

-

Nucleophilic aromatic substitution . BYJU'S. Available at: [Link]

-

Sonogashira Coupling . Organic Chemistry Portal. Available at: [Link]

-

Sonogashira Coupling . Chemistry LibreTexts. Available at: [Link]

-

iodobenzene . Organic Syntheses Procedure. Available at: [Link]

-

Buchwald-Hartwig Cross Coupling Reaction . Organic Chemistry Portal. Available at: [Link]

-

Buchwald-Hartwig amination reaction of iodobenzene with aniline... . ResearchGate. Available at: [Link]

-

Suzuki cross-coupling reaction . YouTube. Available at: [Link]

-

Phenyl palladium(II) iodide complexes isolated after Sonogashira coupling of iodo-benzenes with terminal alkynes . PubMed. Available at: [Link]

-

Ullmann Reaction . Organic Chemistry Portal. Available at: [Link]

-

Buchwald-Hartwig Amination Reaction . YouTube. Available at: [Link]

-

Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst . MDPI. Available at: [Link]

-

Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic... . ResearchGate. Available at: [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Ni-Catalyzed Reductive Coupling of Electron-Rich Aryl Iodides with Tertiary Alkyl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. Mechanistic studies on palladium-catalyzed coupling reactions | IDEALS [ideals.illinois.edu]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. Sonogashira Coupling [organic-chemistry.org]

- 13. benchchem.com [benchchem.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 16. researchgate.net [researchgate.net]

- 17. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 18. Ullmann Reaction [organic-chemistry.org]

- 19. mdpi.com [mdpi.com]

- 20. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 21. ncrdsip.com [ncrdsip.com]

- 22. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 23. youtube.com [youtube.com]

The Versatile Synthon: A Technical Guide to the Applications of 1-(Benzyloxy)-3-iodobenzene in Modern Organic Synthesis

Abstract

This technical guide provides an in-depth exploration of 1-(benzyloxy)-3-iodobenzene, a versatile and highly reactive building block in organic synthesis. With its strategic placement of a reactive iodine atom and a readily cleavable benzyl ether protecting group, this compound serves as a valuable precursor for the construction of complex molecular architectures. This document details its synthesis, core reactivity, and provides a comprehensive overview of its application in key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination. Furthermore, this guide elucidates its potential as a precursor for organometallic reagents and its utility in the synthesis of bioactive molecules, making it an indispensable tool for researchers, scientists, and professionals in drug development. Detailed experimental protocols, mechanistic insights, and comparative data are presented to empower chemists in leveraging the full potential of this multifaceted reagent.

Introduction: Unveiling the Potential of a Strategic Building Block

In the landscape of modern organic synthesis, the quest for efficient and selective methods to construct carbon-carbon and carbon-heteroatom bonds is paramount. Aryl iodides, in particular, have emerged as premier substrates in transition-metal-catalyzed cross-coupling reactions due to the inherent weakness of the C-I bond, which facilitates oxidative addition—often the rate-determining step in many catalytic cycles. 1-(Benzyloxy)-3-iodobenzene distinguishes itself as a particularly strategic synthon. The meta-substitution pattern offers a unique platform for the introduction of diverse functionalities, while the benzyloxy group serves a dual purpose: it acts as a stable protecting group for the phenol moiety under a wide range of reaction conditions and can be readily deprotected to reveal a reactive hydroxyl group for further functionalization. This guide aims to provide a comprehensive technical overview of the synthesis and, more importantly, the diverse applications of 1-(benzyloxy)-3-iodobenzene in contemporary organic chemistry.

Physicochemical Properties and Synthesis

A thorough understanding of a reagent's properties is fundamental to its effective application.

Table 1: Physicochemical Properties of 1-(Benzyloxy)-3-iodobenzene

| Property | Value |

| CAS Number | 107623-21-2 |

| Molecular Formula | C₁₃H₁₁IO |

| Molecular Weight | 310.13 g/mol |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 52-56 °C |

| Solubility | Soluble in common organic solvents (e.g., THF, DMF, toluene, dichloromethane) |

Synthesis of 1-(Benzyloxy)-3-iodobenzene

The most common and efficient synthesis of 1-(benzyloxy)-3-iodobenzene involves the Williamson ether synthesis, starting from the commercially available 3-iodophenol and benzyl chloride.[1]

Experimental Protocol: Synthesis of 1-(Benzyloxy)-3-iodobenzene

-

Reaction Setup: To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., argon or nitrogen), a solution of 3-iodophenol (1.0 equivalent) in anhydrous DMF is added dropwise at 0 °C.

-

Deprotonation: The reaction mixture is allowed to warm to room temperature and stirred for 30 minutes to ensure complete deprotonation of the phenol.

-

Alkylation: Benzyl chloride (1.1 equivalents) is then added dropwise to the reaction mixture.

-

Reaction Progression: The mixture is heated to 80 °C and stirred for 3-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Work-up: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of water. The aqueous layer is extracted with ethyl acetate (3 x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 1-(benzyloxy)-3-iodobenzene as a white to off-white solid.

Caption: Synthetic workflow for 1-(benzyloxy)-3-iodobenzene.

Core Reactivity and Mechanistic Considerations

The synthetic utility of 1-(benzyloxy)-3-iodobenzene is primarily dictated by the high reactivity of the carbon-iodine bond in palladium-catalyzed cross-coupling reactions. The general mechanism for these transformations follows a well-established catalytic cycle:

-

Oxidative Addition: A low-valent palladium(0) species undergoes oxidative addition into the C-I bond of 1-(benzyloxy)-3-iodobenzene to form a Pd(II) intermediate. This is typically the rate-determining step and is significantly faster for aryl iodides compared to bromides or chlorides.

-

Transmetalation (for Suzuki) or Carbopalladation (for Heck) or Alkyne Coordination (for Sonogashira) or Amine Coordination (for Buchwald-Hartwig): The subsequent step varies depending on the specific coupling reaction.

-

Reductive Elimination: The final step involves the reductive elimination of the coupled product, regenerating the active Pd(0) catalyst.

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Applications in Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling: Forging Biaryl Linkages

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C(sp²)-C(sp²) bonds. 1-(Benzyloxy)-3-iodobenzene is an excellent substrate for this reaction, enabling the synthesis of a wide array of 3-benzyloxybiphenyl derivatives, which are precursors to valuable phenolic biaryls.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling

| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) |

| Phenylboronic acid | Pd(PPh₃)₄ (2-5 mol%) | K₂CO₃ or Cs₂CO₃ | Toluene/H₂O or Dioxane/H₂O | 80-100 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2-5 mol%) | K₃PO₄ | DMF | 90 |

| Pyridine-3-boronic acid | Pd(OAc)₂/SPhos (2-5 mol%) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 |

Experimental Protocol: Suzuki-Miyaura Coupling of 1-(Benzyloxy)-3-iodobenzene with Phenylboronic Acid

-

Reaction Setup: To a Schlenk flask is added 1-(benzyloxy)-3-iodobenzene (1.0 equiv.), phenylboronic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), and Pd(PPh₃)₄ (0.03 equiv.).

-

Solvent Addition: The flask is evacuated and backfilled with an inert gas. Degassed toluene and water (4:1 v/v) are then added.

-

Reaction: The mixture is heated to 90 °C and stirred vigorously for 6-12 hours, monitoring by TLC.

-

Work-up: After cooling, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated.

-

Purification: The residue is purified by column chromatography to yield 3-(benzyloxy)-1,1'-biphenyl.

Heck Reaction: The Gateway to Substituted Alkenes

The Heck reaction provides a powerful method for the arylation of alkenes. The high reactivity of 1-(benzyloxy)-3-iodobenzene allows for efficient coupling with a variety of electron-deficient and electron-rich olefins.[2]

Experimental Protocol: Heck Reaction with n-Butyl Acrylate

-

Reaction Setup: A mixture of 1-(benzyloxy)-3-iodobenzene (1.0 equiv.), n-butyl acrylate (1.5 equiv.), Pd(OAc)₂ (0.02 equiv.), P(o-tolyl)₃ (0.04 equiv.), and triethylamine (2.0 equiv.) are combined in a sealed tube.

-

Solvent: Anhydrous DMF is added.

-

Reaction: The tube is sealed and heated to 100 °C for 12-16 hours.

-

Work-up: The reaction is cooled, diluted with water, and extracted with diethyl ether. The organic extracts are washed, dried, and concentrated.

-

Purification: The product, n-butyl (E)-3-(3-(benzyloxy)phenyl)acrylate, is purified by chromatography.

Sonogashira Coupling: Constructing Aryl Alkynes

The Sonogashira coupling is the premier method for synthesizing aryl alkynes. 1-(Benzyloxy)-3-iodobenzene readily participates in this reaction with terminal alkynes, providing access to precursors for a range of functional materials and biologically active molecules.[3][4][5][6]

Experimental Protocol: Sonogashira Coupling with Phenylacetylene

-

Reaction Setup: In a glovebox, a flask is charged with 1-(benzyloxy)-3-iodobenzene (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 equiv.), and CuI (0.04 equiv.).

-

Reagent Addition: Anhydrous, degassed triethylamine is added, followed by the dropwise addition of phenylacetylene (1.1 equiv.).

-

Reaction: The mixture is stirred at room temperature for 2-4 hours.

-

Work-up: The solvent is removed in vacuo, and the residue is partitioned between water and ethyl acetate. The organic layer is washed, dried, and concentrated.

-

Purification: The crude product is purified by chromatography to afford 1-(benzyloxy)-3-(phenylethynyl)benzene.

Buchwald-Hartwig Amination: A Route to Aryl Amines

The Buchwald-Hartwig amination has revolutionized the synthesis of N-aryl compounds.[1][3][7][8][9][10][11][12] 1-(Benzyloxy)-3-iodobenzene can be efficiently coupled with a wide range of primary and secondary amines, providing access to 3-(benzyloxy)anilines, which are important intermediates in medicinal chemistry.

Experimental Protocol: Buchwald-Hartwig Amination with Morpholine

-

Reaction Setup: An oven-dried Schlenk tube is charged with 1-(benzyloxy)-3-iodobenzene (1.0 equiv.), Pd₂(dba)₃ (0.01 equiv.), Xantphos (0.02 equiv.), and sodium tert-butoxide (1.4 equiv.).

-

Reagent Addition: The tube is evacuated and backfilled with argon. Anhydrous toluene and morpholine (1.2 equiv.) are added via syringe.

-

Reaction: The mixture is heated to 100 °C for 8-16 hours.

-

Work-up: After cooling, the reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The organic layers are dried and concentrated.

-

Purification: The product, 4-(3-(benzyloxy)phenyl)morpholine, is purified by column chromatography.

Precursor to Organometallic Reagents

Beyond its direct use in cross-coupling, the reactive C-I bond of 1-(benzyloxy)-3-iodobenzene allows for its conversion into potent organometallic nucleophiles, such as organolithium and Grignard reagents. These reagents can then be used in a vast array of subsequent transformations.

Experimental Protocol: Formation of 3-(Benzyloxy)phenyllithium

-

Reaction Setup: A solution of 1-(benzyloxy)-3-iodobenzene (1.0 equiv.) in anhydrous THF is cooled to -78 °C under an inert atmosphere.

-